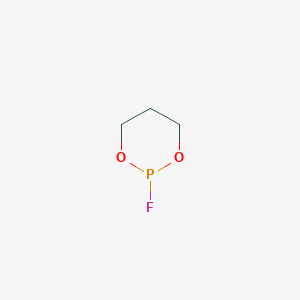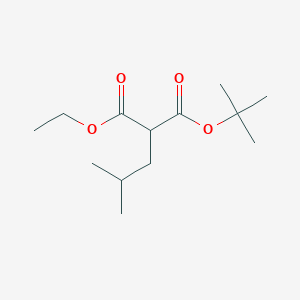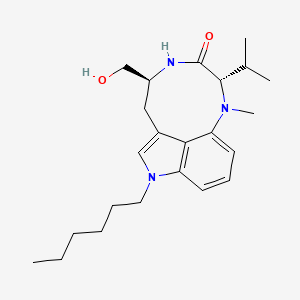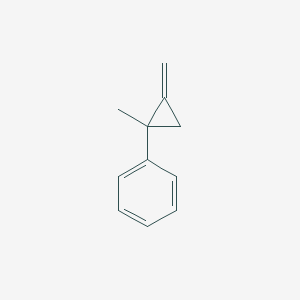
(1-Methyl-2-methylidenecyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-methylidenecyclopropyl)benzene is an organic compound with the molecular formula C10H10 It is a derivative of benzene, featuring a cyclopropyl group substituted at the 1-position with a methyl group and at the 2-position with a methylene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-methylidenecyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative. One common method is the reaction of benzyl chloride with diazomethane under controlled conditions to form the cyclopropyl ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to facilitate the formation of the cyclopropyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the methylene group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of (1-Methyl-2-methylcyclopropyl)benzene.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
(1-Methyl-2-methylidenecyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Methyl-2-methylidenecyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
類似化合物との比較
(1-Methyl-2-cyclopropyl)benzene: Lacks the methylene group, resulting in different reactivity and properties.
(1-Methyl-2-phenyl)cyclopropane: Features a phenyl group instead of a benzene ring, leading to variations in chemical behavior.
特性
CAS番号 |
105486-60-0 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC名 |
(1-methyl-2-methylidenecyclopropyl)benzene |
InChI |
InChI=1S/C11H12/c1-9-8-11(9,2)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChIキー |
UYPPGPXYWATAQT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


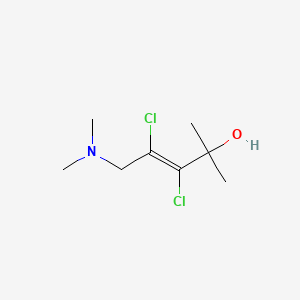

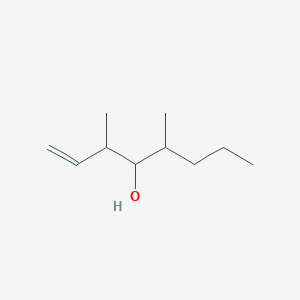
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)


![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)

